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Compound of Interest

Compound Name:
1-(3-

Chlorophenyl)cyclopropanamine

CAS No.: 474709-84-7

Cat. No.: B1522653

Get Quote

Executive Summary & Identity Matrix
1-(3-Chlorophenyl)cyclopropanamine is a primary amine featuring a cyclopropane ring

substituted at the 1-position with a 3-chlorophenyl group.[1][2] This scaffold serves as a critical

pharmacophore in medicinal chemistry, particularly in the development of monoamine reuptake

inhibitors. Its rigid cyclopropyl backbone restricts conformational freedom, often enhancing

binding affinity compared to flexible alkyl chain analogs.

The InChI Key (International Chemical Identifier Key) provides a hashed, fixed-length digital

signature for this molecule, enabling precise database mapping and avoiding ambiguity with

structural isomers (e.g., the 2-chloro or 4-chloro variants).
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Parameter Value

Common Name 1-(3-Chlorophenyl)cyclopropanamine

CAS Number
474709-84-7 (Free Base) / 1217031-87-2 (HCl

Salt)

Molecular Formula

Molecular Weight 167.64 g/mol

InChI String
InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9(11)4-

5-9/h1-3,6H,4-5,11H2

InChI Key HPZLWZKZPAZLIO-UHFFFAOYSA-N

SMILES NC1(CC1)c1cccc(Cl)c1

The Core Identifier: Decoding the InChI
The InChI string is the "source code" of the chemical structure. The InChI Key is its hashed

"fingerprint." Understanding the layers of the string explains why the Key is unique.

Layer-by-Layer Analysis
The string InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 decomposes

as follows:

Version/Standard (1S): Indicates standard InChI version 1.

Formula Layer (/C9H10ClN): The gross elemental composition.

Connections Layer (/c...): Defines the skeletal connectivity (heavy atoms).

10-8-3-1-2-7(6-8): Describes the 3-chlorophenyl ring connectivity.[2][3][4]

9(11)4-5-9: Describes the cyclopropane ring (4-5-9) and the amine attachment (11

attached to 9).

Hydrogen Layer (/h...): Specifies proton locations.
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1-3,6H: Aromatic protons.

4-5,11H2: Methylene protons on the cyclopropane ring (4-5) and the amine protons

(11H2).

The Hash Generation (InChI Key)
The InChI Key HPZLWZKZPAZLIO-UHFFFAOYSA-N is generated via a SHA-256 hash of the

string above.

Block 1 (HPZLWZKZPAZLIO): Encodes the connectivity (skeleton). If you change the

position of the Chlorine from meta to para, this entire block changes.

Block 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The

"UHFFFAOYSA" suffix indicates a standard, achiral, non-isotopic form.

Block 3 (N): Indicates the protonation state (Neutral).

Visualization: InChI Generation Workflow
The following diagram illustrates the logical flow from chemical structure to the generation of

the unique InChI Key.

Chemical Structure
1-(3-Chlorophenyl)cyclopropanamine

Normalization
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Standard InChI String SHA-256 Hashing InChI Key
HPZLWZKZPAZLIO-UHFFFAOYSA-N

Click to download full resolution via product page

Figure 1: The algorithmic pathway transforming the molecular graph into the InChI Key.

Synthesis & Experimental Protocols
To ensure the integrity of the chemical assigned to this InChI Key, precise synthesis is required.

The Kulinkovich-Szymoniak reaction is the most authoritative modern method for synthesizing

primary cyclopropylamines from nitriles, avoiding the instability of intermediate cyclopropanols.
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Protocol: Titanium-Mediated Cyclopropanation
This protocol converts 3-chlorobenzonitrile directly to 1-(3-chlorophenyl)cyclopropanamine.

Reagents:

3-Chlorobenzonitrile (1.0 eq)

Ethylmagnesium bromide (EtMgBr) (2.0 - 2.5 eq)

Titanium(IV) isopropoxide (

) (1.0 eq)

Boron trifluoride etherate (

) (2.0 eq)

Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 3-

chlorobenzonitrile (10 mmol) and

(10 mmol) in 50 mL anhydrous

.

Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30

minutes. The solution will turn dark (formation of titanacyclopropane species).

Ligand Exchange: Allow the mixture to warm to room temperature and stir for 1 hour.

Lewis Acid Activation: Add

(20 mmol) dropwise. This facilitates the ring closure and amine formation.[5] Stir for 12
hours.
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Quenching: Quench carefully with 10% NaOH solution.

Extraction: Extract with

(3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Purify the crude oil via column chromatography (Silica gel, DCM/MeOH 9:1) to

yield the pure amine.

Why this works: The reaction proceeds via a titanacyclopropane intermediate which acts as a

1,2-dicarbanion equivalent, attacking the nitrile group to form the cyclopropane ring in a single

pot.

Cheminformatics & Safety
Database Integration
Researchers should use the InChI Key HPZLWZKZPAZLIO-UHFFFAOYSA-N to query

databases like PubChem or ChEMBL. Unlike name-based searches (which may fail due to

synonyms like "m-chlorophenylcyclopropylamine"), the InChI Key guarantees retrieval of the

exact structure.

Safety Profile (GHS Standards)
Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Handling: All synthesis steps involving EtMgBr and Titanium catalysts must be performed

under inert atmosphere (Argon/Nitrogen) to prevent pyrophoric reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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